4-Amino-5-bromo-2-methylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-bromo-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMASVOPPMDLDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 5 Bromo 2 Methylbenzoic Acid
Strategic Approaches to the Synthesis of 4-Amino-5-bromo-2-methylbenzoic Acid
De Novo Synthetic Routes for Aromatic Systems
De novo synthesis, the construction of the benzene (B151609) ring itself from acyclic (non-ring) precursors, represents a fundamental approach in organic chemistry. Methods like the Diels-Alder reaction or various condensation reactions can, in principle, be designed to form a substituted cyclohexene (B86901) ring, which can then be aromatized. However, for a specific and complex substitution pattern as seen in this compound, this approach is often less practical and more complex than functionalizing a readily available aromatic starting material. The difficulty lies in preparing the acyclic precursors and controlling the regiochemistry during the ring-forming step.
Functional Group Interconversions on Precursor Molecules
The more prevalent and practical strategy is the use of functional group interconversions (FGIs) on existing aromatic precursors. ub.eduimperial.ac.uk This approach leverages the vast library of known reactions to modify benzene derivatives in a controlled, step-by-step manner. The synthesis begins with a simpler, commercially available substituted benzene, and the desired functional groups are added or modified sequentially. The order of these reactions is critical, as the existing substituents electronically and sterically influence the position of subsequent modifications. stackexchange.com For this compound, a logical precursor would be a molecule containing two or three of the required substituents, such as 4-amino-2-methylbenzoic acid or 2-methylbenzoic acid.
Specific Reaction Pathways for Introducing Substituents on the Benzoic Acid Backbone
The core of the synthesis lies in the specific reactions chosen to install the bromo, amino, and carboxyl functions onto a methyl-substituted benzene ring.
Regioselective Halogenation (Bromination) Strategies
The introduction of a bromine atom at a specific position on the benzene ring requires a regioselective electrophilic aromatic substitution reaction. The choice of starting material is crucial as its existing substituents will direct the bromination.
A highly effective strategy begins with 4-amino-2-methylbenzoic acid. In this molecule, the amino (-NH2) group is a powerful activating ortho-, para-director, while the methyl (-CH3) group is a moderately activating ortho-, para-director. The carboxylic acid (-COOH) is a deactivating meta-director. The position targeted for bromination is C5.
The amino group at C4 strongly directs incoming electrophiles to its ortho positions (C3 and C5).
The methyl group at C2 directs to its ortho (C3) and para (C5) positions.
The carboxylic acid at C1 directs to its meta positions (C3 and C5).
All three groups direct, to varying extents, towards position 5. Furthermore, position 3 is sterically hindered by the two adjacent groups (methyl and carboxyl). This combination of electronic and steric effects makes position 5 the most favorable site for bromination.
To prevent over-reaction and potential oxidation of the highly activated ring, the reactivity of the amino group is often moderated by converting it to an acetamide (B32628) (-NHCOCH3) group prior to bromination. stackexchange.com This protecting group is still an ortho-, para-director but is less activating than the amino group. The amino group can be regenerated by hydrolysis after the bromination step. stackexchange.com
Table 1: Representative Bromination Reactions on Benzoic Acid Derivatives
| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield |
|---|---|---|---|---|
| 2-Methylbenzoic Acid | Bromine (Br₂) | Sulfuric Acid | 5-Bromo-2-methylbenzoic acid | 97% (crude) |
This table presents data for the bromination of a related precursor to illustrate common reagents and conditions. chemicalbook.com
Introduction and Manipulation of Amino Functionality
An alternative synthetic route involves introducing the amino group late in the sequence. This is typically achieved by the reduction of a nitro group (-NO2). The synthesis would begin with a precursor like 2-methyl-4-nitrobenzoic acid.
The synthetic sequence would be:
Bromination: Bromination of 2-methyl-4-nitrobenzoic acid. The nitro and carboxyl groups are meta-directors, while the methyl group is an ortho-, para-director. Position 5 is para to the methyl group and meta to the carboxylic acid, making it a likely site for bromination to yield 5-bromo-2-methyl-4-nitrobenzoic acid.
Reduction: The nitro group of the resulting compound is then reduced to an amino group. This transformation is reliably achieved using various reducing agents.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions |
|---|---|
| Tin(II) chloride (SnCl₂) | Hydrochloric acid (HCl) |
| Iron (Fe) or Zinc (Zn) | Hydrochloric acid (HCl) or Acetic Acid |
This transformation is a standard procedure in organic synthesis for converting aromatic nitro compounds to anilines. imperial.ac.uk
Carboxylic Acid Group Formation and Derivatization
In some synthetic designs, the carboxylic acid group is formed from a methyl group already present on the ring. This strategy would start with a precursor like 4-amino-5-bromotoluene. The key step is the oxidation of the benzylic methyl group to a carboxylic acid.
This oxidation can be accomplished with strong oxidizing agents. It is often necessary to protect the electron-donating amino group (e.g., via acetylation) before this step to prevent its oxidation. stackexchange.com
Table 3: Reagents for Oxidation of Benzylic Methyl Groups
| Oxidizing Agent | Conditions |
|---|---|
| Potassium permanganate (B83412) (KMnO₄) | Basic solution, followed by acid workup |
This method is a classic way to synthesize benzoic acids from the corresponding toluenes. youtube.com
Another approach involves derivatization, where a different functional group is converted into a carboxylic acid. For example, a nitrile (-CN) can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.
Catalytic Methods in the Synthesis of this compound and its Intermediates
Transition-metal catalysis provides a direct and efficient pathway for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing substituted benzoic acids. The carboxyl group can act as an effective directing group, enabling site-selective functionalization of the aromatic ring.
Palladium (Pd) catalysts are exceptionally versatile for the synthesis and derivatization of benzoic acids. rsc.org A primary strategy involves the direct activation of carbon-hydrogen (C–H) bonds, which avoids the need for pre-functionalized starting materials, making the synthetic process more atom- and step-economical. rsc.org The carboxyl group can direct the palladium catalyst to the ortho position, facilitating a range of transformations.
One of the most relevant transformations for the synthesis of the target molecule and its intermediates is C-H halogenation. The development of practical, transition metal-catalyzed ortho-C–H halogenation of aromatic acids is highly desirable for drug discovery. acs.org Palladium-catalyzed C-H halogenation of benzoic acids can be achieved using common halogen sources like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) in industry-friendly solvents such as acetonitrile (B52724). acs.org This approach can be applied for the late-stage functionalization of complex molecules and offers an alternative to traditional methods like electrophilic aromatic substitution or directed ortho-metalation, which may suffer from poor regioselectivity or require harsh conditions. acs.org
For instance, a robust C-H halogenation of benzoic acids can be achieved with low catalyst loading (as low as 1 mol %) using specific bidentate pyridone ligands. acs.org The reaction tolerates a variety of functional groups, and the selectivity is often controlled by steric and electronic factors. In the context of synthesizing a precursor to this compound, such as 4-amino-2-methylbenzoic acid, a palladium-catalyzed C-H bromination could potentially install the bromine atom at the C5 position, directed by the carboxylic acid group.
Below is a table summarizing palladium-catalyzed C-H functionalization reactions applicable to benzoic acid synthesis.
| Reaction Type | Catalyst System | Coupling Partner/Reagent | Key Features | Ref |
| ortho-Arylation | Pd(OAc)₂ / Ligand | Aryl iodides | Forms biaryl compounds; can be performed at ambient temperature. | rsc.org |
| ortho-Halogenation | Pd(OAc)₂ / Pyridone Ligand | NBS, NCS, NIS | Practical method for introducing halogens; low catalyst loading. | acs.org |
| ortho-Acylation | Pd(II) | α-oxocarboxylic acids | Provides access to substituted aromatic ketones. | rsc.org |
| ortho-Alkylation | Pd(OAc)₂ | Alkyl halides | Forms C-C bonds with alkyl groups at the ortho position. | researchgate.net |
While palladium is a dominant force in C-H activation chemistry, other transition metals, including rhodium (Rh), ruthenium (Ru), and iridium (Ir), have also been successfully employed to catalyze transformations on benzoic acids. bohrium.com These metals can offer complementary reactivity and selectivity. For example, ruthenium-catalyzed ortho C–H alkylation and alkenylation of benzoic acids with allyl alcohols have been reported, where the reaction selectivity can be switched between different products by tuning the reaction conditions. researchgate.net
Transition metal-catalyzed annulation reactions of benzoic acids with coupling reagents like alkynes and alkenes are efficient methods for constructing various benzo-fused heterocyclic skeletons, such as isocoumarins and phthalides. bohrium.com These reactions often proceed via ortho C-H activation directed by the carboxylate. The choice of metal catalyst (e.g., Rh(III), Ru(II), Pd(II), Co(II), Ir(III)) can influence the outcome of the reaction. bohrium.com
The hydrogenation of the aromatic ring of benzoic acid is another important transformation, yielding cyclohexanecarboxylic acid, a valuable chemical intermediate. nih.gov Studies comparing various supported transition metal catalysts have shown high activity for this process. The typical activity order observed is Rh/C > Ru/C > Pt/C > Pd/C. nih.gov This demonstrates that for certain transformations, other transition metals can outperform palladium.
The table below highlights examples of non-palladium transition metal-catalyzed reactions involving benzoic acids.
| Metal Catalyst | Reaction Type | Coupling Partner/Reagent | Product Type | Ref |
| Rhodium (Rh) | Oxidative Annulation | Alkynes | Isocoumarins | bohrium.com |
| Ruthenium (Ru) | C–H Alkylation | Allyl Alcohols | 2-Alkylbenzoic acids | researchgate.net |
| Rhodium (Rh) | Ring Hydrogenation | H₂ | Cyclohexanecarboxylic acid | nih.gov |
| Iridium (Ir) | Oxidative Annulation | Alkenes | Phthalides | bohrium.com |
Process Optimization and Scalability Studies for Related Benzoic Acid Derivatives
The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of benzoic acid derivatives, this includes optimizing catalyst loading, reaction temperature, pressure, and solvent choice, as well as minimizing byproduct formation.
For catalytic reactions, scalability can be a significant hurdle. A practical C-H halogenation protocol, for example, demonstrated its robustness by being successfully scaled up to a 10 mmol scale with a low palladium catalyst loading of just 1 mol %. acs.org This level of efficiency is crucial for the potential industrial application of such methods. The ability to perform reactions in amenable solvents without the need for additional bases or oxidants further simplifies the process and reduces waste. acs.org
Furthermore, patents related to the synthesis of substituted benzoic acids often detail process conditions suitable for larger-scale production. For instance, the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) to produce 2-chloro-4-fluoro-5-nitrobenzoic acid is advantageously carried out at temperatures between 0-20 °C, with specific molar ratios of nitric acid to the starting material to achieve high yields (e.g., 96.2%). google.com While not directly related to the target molecule, these studies provide valuable insights into the types of parameters that must be controlled during the scale-up of syntheses for complex benzoic acid derivatives.
The following table summarizes key considerations for process optimization in the synthesis of benzoic acid derivatives.
| Optimization Parameter | Objective | Example Strategy | Ref |
| Reaction Temperature | Maximize yield, minimize byproducts | Maintaining 135-145 °C in toluene (B28343) oxidation to reduce benzyl (B1604629) benzoate (B1203000) formation. | researchgate.net |
| Catalyst Loading | Reduce cost, simplify purification | Lowering Pd(OAc)₂ to 1 mol % in C-H iodination for gram-scale synthesis. | acs.org |
| Reagent Ratios | Drive reaction to completion, ensure safety | Using a nitric acid/substrate molar ratio >2/1 for efficient nitration. | google.com |
| Solvent Choice | Improve solubility, facilitate work-up | Using industry-amenable solvents like acetonitrile for C-H halogenation. | acs.org |
Chemical Reactivity and Transformation Pathways of 4 Amino 5 Bromo 2 Methylbenzoic Acid
Reactivity of the Amino Group in 4-Amino-5-bromo-2-methylbenzoic Acid
The amino group (-NH2) at the C-4 position of the aromatic ring is a key site of reactivity. As a primary aromatic amine, its lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, enabling it to participate in a wide range of chemical reactions.
The nucleophilic nature of the primary amino group allows it to readily react with electrophilic reagents in acylation and alkylation reactions.
Acylation: This reaction involves the substitution of a hydrogen atom of the amino group with an acyl group (R-C=O). The reaction is typically carried out by treating the aminobenzoic acid with an acylating agent such as an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). google.com This process forms an N-acyl derivative, effectively converting the amine into an amide. This transformation is significant as it can be used as a protective strategy for the amino group during other synthetic steps. rgpv.ac.in
Alkylation: The amino group can also undergo alkylation by reacting with alkyl halides. However, direct alkylation of aromatic amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| Acylation | Acyl Halide | Acetyl chloride | N-Aryl Amide |
| Acylation | Acid Anhydride | Acetic anhydride | N-Aryl Amide |
| Alkylation | Alkyl Halide | Methyl iodide | N-Alkyl/N,N-Dialkyl Arylamine |
This table provides examples of common reagents for the acylation and alkylation of the amino group.
One of the most important transformations for primary aromatic amines is diazotization. byjus.com This reaction converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). masterorganicchemistry.com The diazonium salt of this compound can then be subjected to a variety of nucleophilic substitution reactions, many of which are catalyzed by copper(I) salts, collectively known as Sandmeyer reactions. wikipedia.orgbyjus.comnih.gov
The process begins with the treatment of the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.com The resulting aryl diazonium salt is highly versatile and can be transformed by reacting it with different nucleophiles. organic-chemistry.org This pathway allows for the introduction of a wide range of substituents onto the aromatic ring in place of the original amino group. For instance, a similar process is used for the industrial synthesis of key intermediates for SGLT2 inhibitors. thieme-connect.com
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. wikipedia.orgbyjus.com It provides a powerful method for synthesizing aryl halides and other derivatives that may be difficult to prepare by direct substitution methods. nih.govorganic-chemistry.org
| Reaction Name | Reagent(s) | Substituent Introduced | Product Class |
| Sandmeyer | Copper(I) chloride (CuCl) | -Cl | Aryl Chloride |
| Sandmeyer | Copper(I) bromide (CuBr) | -Br | Aryl Bromide |
| Sandmeyer | Copper(I) cyanide (CuCN) | -CN | Aryl Nitrile (Benzonitrile) |
| Schiemann | Fluoroboric acid (HBF₄), heat | -F | Aryl Fluoride |
| Hydroxylation | Water (H₂O), heat | -OH | Phenol |
| Gattermann | Copper powder, HBr | -Br | Aryl Bromide |
This table summarizes key transformations of the diazonium salt derived from this compound.
Primary amines, such as this compound, undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases (-N=CHR). rjptonline.orginternationaljournalcorner.com The reaction typically proceeds under mild conditions, sometimes with acid or base catalysis, and involves the elimination of a water molecule. rroij.com
The formation of the C=N double bond is a reversible process. Schiff bases are important intermediates in organic synthesis and have been studied for their biological activities. researchgate.neteurjchem.com The specific properties of the resulting Schiff base depend on the structure of the carbonyl compound used in the synthesis.
| Carbonyl Reactant Class | Example Reactant | Product |
| Aromatic Aldehyde | Benzaldehyde | N-Benzylidene-4-amino-5-bromo-2-methylbenzoic acid |
| Aliphatic Aldehyde | Acetaldehyde | N-Ethylidene-4-amino-5-bromo-2-methylbenzoic acid |
| Aromatic Ketone | Acetophenone | N-(1-Phenylethylidene)-4-amino-5-bromo-2-methylbenzoic acid |
| Aliphatic Ketone | Acetone | N-Isopropylidene-4-amino-5-bromo-2-methylbenzoic acid |
This table illustrates the formation of various Schiff bases from this compound.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is the second major site of reactivity in the molecule. It can undergo reactions typical of carboxylic acids, primarily involving nucleophilic attack at the carbonyl carbon.
Esterification: The carboxylic acid can be converted into an ester by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction, known as Fischer esterification, is an equilibrium process. A patent for a related compound, 4-bromo-2-methylbenzoic acid, describes its dissolution in methanol (B129727) with sulfuric acid as a catalyst to generate the corresponding methyl ester. google.com This indicates that the carboxylic acid group of this compound would react similarly.
Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first "activated" to increase its electrophilicity before reacting it with an amine. lookchemmall.com This leads to the formation of an amide bond, a fundamental linkage in peptide chemistry and pharmaceuticals.
| Reaction Type | Reagent(s) | Functional Group Formed | Product Class |
| Esterification | Methanol, H₂SO₄ | -COOCH₃ | Methyl Ester |
| Esterification | Ethanol, H₂SO₄ | -COOCH₂CH₃ | Ethyl Ester |
| Amidation | Ammonia (NH₃) + Activator | -CONH₂ | Primary Amide |
| Amidation | Aniline + Activator | -CONHPh | Secondary Amide (Anilide) |
This table shows potential esterification and amidation products of this compound.
For many coupling reactions, particularly amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. lookchemmall.com This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Common methods for activating carboxylic acids include:
Conversion to Acyl Halides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride.
Conversion to Acid Anhydrides: Reaction with another carboxylic acid molecule or a chloroformate.
Use of Coupling Reagents: Employing dedicated coupling reagents that form a highly reactive intermediate in situ. Examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Once activated, the carboxylic acid moiety can efficiently couple with a wide range of nucleophiles, including amines to form amides, alcohols to form esters, and even some carbon nucleophiles in more advanced cross-coupling reactions. umich.edu Recent developments have also explored the use of carboxylic acids as traceless activation groups for radical conjugate additions through photoredox catalysis. nih.gov
| Activation Method | Reagent(s) | Reactive Intermediate | Subsequent Reaction |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chloride | Amidation, Esterification |
| Anhydride Formation | Acetic anhydride | Mixed anhydride | Amidation, Friedel-Crafts Acylation |
| Coupling Reagent | EDC, HOBt | Activated ester | Peptide/Amide synthesis |
This table outlines common methods for activating the carboxylic acid group for subsequent coupling reactions.
Reactivity of the Bromo Substituent on the Aromatic Ring
The bromo substituent at the 5-position of this compound is a key functional group that imparts significant reactivity to the aromatic ring. This halogen atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution. The electronic environment of the benzene (B151609) ring, influenced by the electron-donating amino group (ortho, para-directing) and the electron-withdrawing carboxylic acid group (meta-directing), as well as the steric hindrance from the adjacent methyl group, collectively dictates the reactivity of the C-Br bond.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. nih.gov The bromo substituent on this compound makes it a suitable substrate for such reactions, including the Suzuki, Heck, and Sonogashira couplings. These reactions typically involve a catalytic cycle with a palladium(0) species. nih.gov
Suzuki Reaction: The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, a Suzuki reaction would involve its coupling with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the amino and carboxylic acid moieties present in the substrate. rsc.org While specific studies on this exact molecule are not prevalent, related aryl bromides containing carboxyl groups have been successfully coupled with various aryl boronic acids in aqueous media, highlighting the feasibility of this transformation. rsc.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. nih.govrsc.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com In the context of this compound, it could be reacted with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction is typically stereoselective, yielding the trans isomer of the product. organic-chemistry.org The rate and efficiency of the Heck reaction can be influenced by factors like temperature, solvent polarity, and the nature of the catalyst and base used. mdpi.com The presence of both electron-donating (amino) and electron-withdrawing (carboxyl) groups on the aromatic ring can affect the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.
Sonogashira Reaction: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkynyl group at the 5-position of this compound. The reaction is typically carried out under mild, anaerobic conditions with an amine base that also serves as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly valuable for synthesizing complex molecules, including pharmaceuticals and natural products. wikipedia.org The relative reactivity of aryl halides in this reaction generally follows the order I > Br > Cl, making the bromo substituent on the target molecule a suitable handle for this transformation. wikipedia.org
Table 1: Representative Conditions for Cross-Coupling Reactions on Structurally Related Aryl Bromides
| Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki | 4-Bromo-benzoic acid | Phenylboronic acid | Na2PdCl4 / PPh2PhSO3Na | K2CO3 | Water | High |
| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)2 / Tetrahydropyrimidinium salts | K2CO3 | H2O-DMF | >95 |
| Sonogashira | 5-Bromoindole | Phenylacetylene | Pd catalyst / Cu(I) co-catalyst | Amine base | Amine | Not specified |
This table presents data from model reactions on similar substrates to illustrate typical conditions and outcomes for these coupling reactions. nih.govmdpi.comresearchgate.net
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. byjus.com This reaction is generally less common than electrophilic aromatic substitution and typically requires specific conditions. libretexts.org For an SNA reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org
In the case of this compound, the aromatic ring has both an electron-donating amino group and an electron-withdrawing carboxylic acid group. The powerful activating effect of ortho or para nitro groups, for instance, is absent. libretexts.org The amino group, being electron-donating, tends to deactivate the ring towards nucleophilic attack. The carboxylic acid group is electron-withdrawing, but it is meta to the bromo substituent, which provides less stabilization to the carbanionic intermediate compared to an ortho or para placement. libretexts.org Therefore, nucleophilic aromatic substitution on this compound is expected to be difficult under standard conditions and would likely require very strong nucleophiles and harsh reaction conditions, if it proceeds at all.
Reactivity of the Methyl Group at Position 2
The methyl group attached to the aromatic ring at the 2-position, while generally less reactive than the other functional groups on the molecule, can undergo reactions characteristic of benzylic positions. The proximity of the methyl group to the aromatic ring makes its C-H bonds weaker than those in a typical alkane, allowing for selective functionalization under certain conditions.
Benzylic halogenation is a free-radical substitution reaction that selectively introduces a halogen atom at the benzylic position of an alkyl-substituted aromatic compound. masterorganicchemistry.com This reaction is a valuable synthetic tool for further functionalization of the alkyl side chain.
A common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. masterorganicchemistry.com This method is advantageous because it maintains a low concentration of bromine in the reaction mixture, which helps to prevent competing electrophilic aromatic substitution on the electron-rich ring. masterorganicchemistry.com
For this compound, the methyl group could potentially be converted to a bromomethyl group (-CH2Br) using NBS and a radical initiator. However, the presence of the amino group could complicate the reaction, as it is susceptible to oxidation. The carboxylic acid group might also influence the reaction conditions required. Careful optimization would be necessary to achieve selective benzylic bromination without affecting the other functional groups on the molecule. The resulting benzylic bromide would be a versatile intermediate, amenable to nucleophilic substitution reactions to introduce a variety of other functional groups.
Advanced Derivatization and Analogues of 4 Amino 5 Bromo 2 Methylbenzoic Acid
Rational Design and Synthesis of Functionalized Derivatives
The presence of three distinct functional groups—a carboxylic acid, an amino group, and a bromine atom—on the benzene (B151609) ring of 4-Amino-5-bromo-2-methylbenzoic acid, in addition to the methyl group, provides a rich platform for the rational design and synthesis of a diverse array of functionalized derivatives. Each of these sites can be selectively targeted to introduce new functionalities and modulate the physicochemical and biological properties of the parent molecule.
Modifications at the Carboxyl Terminus
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides. These modifications can significantly alter the solubility, stability, and biological activity of the parent compound.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most commonly via Fischer-Speier esterification. This reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl 4-amino-5-bromo-2-methylbenzoate.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methanol, H₂SO₄ | Methyl 4-amino-5-bromo-2-methylbenzoate | Esterification |
| This compound | Ethanol, HCl | Ethyl 4-amino-5-bromo-2-methylbenzoate | Esterification |
Amide Formation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder and often more efficient route to amide bond formation, avoiding the harsh conditions of acyl chloride synthesis researchgate.net. These methods are particularly useful for coupling with sensitive amine substrates researchgate.net. For example, reacting 2-amino-5-bromobenzoic acid with ethylamine (B1201723) in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as triethylamine (B128534) (TEA) can produce the corresponding N-ethylbenzamide chemicalbook.com.
| Reactant | Reagent | Product | Reaction Type |
| This compound | SOCl₂, then RNH₂ | N-alkyl-4-amino-5-bromo-2-methylbenzamide | Amide Synthesis |
| This compound | RNH₂, DCC | N-alkyl-4-amino-5-bromo-2-methylbenzamide | Amide Coupling |
Chemical Transformations at the Amino Function
The primary amino group is a versatile handle for a variety of chemical transformations, including diazotization, N-alkylation, and acylation, allowing for the introduction of a wide range of functional groups.
Diazotization and Subsequent Reactions: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) learncbse.in. This diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions masterorganicchemistry.com. For example, treatment of the diazonium salt with copper(I) cyanide can introduce a cyano group, which can be further hydrolyzed to a carboxylic acid google.comscirp.org. Similarly, reaction with copper(I) halides can replace the diazonium group with the corresponding halogen masterorganicchemistry.com. A patent for the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester describes the diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester followed by reaction with an iodide source to yield the corresponding iodo derivative google.com.
N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for N-alkylation monash.edu. A study on 4-aminobenzoic acid demonstrated the synthesis of various O- and N-alkyl derivatives using alkylating agents in the presence of potassium carbonate nih.gov.
Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form amides learncbse.in. This reaction is often used to protect the amino group during other transformations or to introduce specific acyl moieties to modulate the compound's properties. For instance, acylation of related aminobenzoic acids has been achieved using mixed anhydrides of N-acylamino acids google.com.
Aromatic Ring Substitutions and Modifications
The existing substituents on the benzene ring of this compound direct the position of further electrophilic or nucleophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The methyl group is weakly activating and ortho-, para-directing, and the carboxyl group is a deactivating, meta-directing group. The interplay of these directing effects will determine the outcome of substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds escholarship.orgrsc.org. For example, a Suzuki coupling reaction with an arylboronic acid could be used to introduce a new aryl group at the 5-position, creating a biaryl structure smolecule.com. The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling with an amine.
Halogen Exchange Reactions: The bromine atom can potentially be exchanged for another halogen, such as iodine or fluorine, through halogen-metal exchange followed by quenching with an appropriate electrophile, or via Sandmeyer-type reactions following diazotization of the amino group nih.govorganic-chemistry.org.
Synthesis and Characterization of Coordination Compounds and Metal Complexes Utilizing Related Ligands
The field of coordination chemistry has seen significant interest in the use of aminobenzoic acids and their derivatives as ligands for the construction of metal-organic frameworks (MOFs) and discrete metal complexes. The ability of these ligands to coordinate to metal centers through both the carboxylate oxygen atoms and the amino nitrogen atom allows for the formation of diverse and structurally interesting coordination polymers.
Metal-Ligand Binding Interactions and Stoichiometry
| Metal Ion | Ligand Type | Typical Stoichiometry (Metal:Ligand) | Resulting Geometry |
| Transition Metals (e.g., Co(II), Cu(II), Mn(II)) | Schiff base of 4-aminobenzoic acid | 1:2 | Octahedral/Distorted Octahedral ijsr.net |
| Various | 2-Aminocarboxylates | 1:2, 1:3 | Octahedral, Square Planar, etc. wikipedia.org |
Preparation of Polymeric Structures and Supramolecular Assemblies Incorporating this compound Moieties
The unique structural characteristics of this compound, which include a carboxylic acid group, an amino group, and a halogenated aromatic ring, make it a promising candidate for the synthesis of advanced polymeric materials and intricate supramolecular assemblies. While direct research on the polymerization and supramolecular chemistry of this specific molecule is not extensively documented, established principles from analogous aromatic amino acids and benzoic acid derivatives can be applied to foresee its potential applications in materials science.
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, allows it to act as an AB-type monomer for the synthesis of aromatic polyamides. These polymers are known for their exceptional thermal stability and mechanical strength. Theoretical polymerization pathways for this compound could include self-condensation reactions, either through thermal means or with the use of chemical condensing agents. acs.org Such processes would lead to the formation of amide linkages between the monomer units, resulting in a polyamide chain. The presence of the bromine atom and the methyl group on the aromatic ring would be expected to influence the polymer's properties, such as solubility, thermal behavior, and morphology, by introducing steric hindrance and altering intermolecular interactions.
In the realm of supramolecular chemistry, this compound moieties can be incorporated into larger, non-covalently bonded structures. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimers or extended hydrogen-bonded networks. nih.goved.govunirioja.es Furthermore, the amino group can also participate in hydrogen bonding. The aromatic ring itself can engage in π-π stacking interactions, which are crucial for the self-assembly of many aromatic compounds. acs.org
A significant area of potential is the use of this compound as an organic linker in the formation of metal-organic frameworks (MOFs). ias.ac.innih.govresearchgate.net In this context, the carboxylate group would coordinate with metal ions or clusters to form a porous, crystalline network. The amino group could either remain as a functional site within the pores of the MOF or also participate in coordination, depending on the metal and reaction conditions. ias.ac.in The bromo and methyl substituents would decorate the internal surfaces of the MOF, potentially tuning its properties for applications in gas storage, separation, or catalysis.
The following table summarizes potential polymeric and supramolecular structures that could be derived from this compound based on established chemical principles for similar compounds.
| Structure Type | Key Functional Groups Involved | Driving Interactions/Reactions | Potential Properties and Applications |
| Aromatic Polyamide | Carboxylic Acid, Amino Group | Polycondensation (Amide Bond Formation) | High thermal stability, mechanical strength; suitable for high-performance films and fibers. |
| Hydrogen-Bonded Assemblies | Carboxylic Acid, Amino Group | Hydrogen Bonding, π-π Stacking | Formation of liquid crystals, gels, and other soft materials; applications in sensors and molecular recognition. nih.goved.govunirioja.es |
| Metal-Organic Frameworks (MOFs) | Carboxylic Acid (as carboxylate), potentially Amino Group | Coordination Bonds with Metal Ions | High porosity, large surface area; potential for gas storage, catalysis, and chemical sensing. ias.ac.innih.govtandfonline.com |
Detailed research into the polymerization and self-assembly of this compound would be necessary to fully elucidate the properties and potential applications of the resulting materials. However, the foundational chemistry of analogous compounds strongly suggests a rich potential for the creation of novel polymers and supramolecular structures.
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Amino 5 Bromo 2 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be elucidated.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For 4-Amino-5-bromo-2-methylbenzoic acid, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the amine protons, and the carboxylic acid proton.
The aromatic region is expected to show two singlets, corresponding to the protons at positions 3 and 6 on the benzene (B151609) ring. Due to the substitution pattern, these protons are not adjacent and therefore would not exhibit spin-spin coupling with each other. The electron-donating amino group and the electron-withdrawing bromine atom and carboxylic acid group will influence the chemical shifts of these aromatic protons. The methyl group attached to the ring at position 2 is expected to appear as a singlet in the upfield region of the spectrum. The protons of the amino group at position 4 will likely appear as a broad singlet, and the acidic proton of the carboxylic acid group will be observed as a singlet at a significantly downfield chemical shift.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (Aromatic, H-3) | 7.5 - 7.8 | Singlet | 1H |
| H (Aromatic, H-6) | 6.8 - 7.2 | Singlet | 1H |
| CH₃ (Methyl) | 2.2 - 2.5 | Singlet | 3H |
| NH₂ (Amino) | 4.0 - 5.0 | Broad Singlet | 2H |
| COOH (Carboxylic Acid) | 11.0 - 13.0 | Singlet | 1H |
Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift theory. The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.
The spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the methyl carbon, and the carboxylic acid carbon. The carbon atom of the carboxylic acid group will appear at the most downfield chemical shift. The aromatic carbons will resonate in the midfield region, with their specific chemical shifts influenced by the attached substituents. The carbon atom bonded to the bromine (C-5) is expected to be shifted upfield compared to the other halogenated carbons due to the "heavy atom effect". The methyl carbon will be observed at the most upfield position.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-4 (Aromatic, C-NH₂) | 145 - 155 |
| C-2 (Aromatic, C-CH₃) | 135 - 145 |
| C-6 (Aromatic, C-H) | 130 - 140 |
| C-1 (Aromatic, C-COOH) | 120 - 130 |
| C-3 (Aromatic, C-H) | 115 - 125 |
| C-5 (Aromatic, C-Br) | 110 - 120 |
| CH₃ (Methyl) | 15 - 25 |
Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift theory. The exact chemical shifts can vary depending on the solvent and concentration.
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In the case of this compound, no cross-peaks are expected in the aromatic region of the COSY spectrum, confirming that the two aromatic protons are not on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum would show a cross-peak connecting the signal of the methyl protons to the signal of the methyl carbon. It would also show correlations between the aromatic proton signals and their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. The HMBC spectrum would be crucial in confirming the substitution pattern on the benzene ring. For instance, the methyl protons would be expected to show correlations to the C-1, C-2, and C-3 carbons. The aromatic proton at C-6 would show correlations to C-1, C-2, and C-4, while the proton at C-3 would show correlations to C-1, C-2, and C-5.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₈BrNO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules such as carboxylic acids. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
The fragmentation of the molecular ion upon collision-induced dissociation (CID) in the mass spectrometer provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of small neutral molecules such as H₂O, CO, and CO₂. For this compound, key fragmentation pathways would likely involve the loss of the carboxylic acid group as COOH or the loss of CO₂ from the deprotonated molecule. The fragmentation pattern would help to confirm the presence and connectivity of the functional groups.
Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)
| m/z of Fragment Ion | Proposed Fragment Structure/Loss |
| [M+H]⁺ | Protonated molecular ion |
| [M+H - H₂O]⁺ | Loss of water |
| [M+H - CO]⁺ | Loss of carbon monoxide |
| [M+H - COOH]⁺ | Loss of the carboxylic acid group |
Note: The relative intensities of these fragments would depend on the instrument conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretching: The carboxylic acid group will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded dimer.
N-H Stretching: The amino group (-NH₂) typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed in the 2850-2960 cm⁻¹ range.
C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated in the 1680-1710 cm⁻¹ region. Hydrogen bonding typically shifts this peak to a lower wavenumber.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
N-H Bending: The in-plane bending (scissoring) vibration of the amino group is expected around 1590-1650 cm⁻¹.
C-O Stretching and O-H Bending: Vibrations associated with the C-O stretch and O-H in-plane bend of the carboxylic acid group are typically found in the 1210-1440 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Interactive Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| N-H Asymmetric Stretch | Amino | ~3400-3500 | Medium |
| N-H Symmetric Stretch | Amino | ~3300-3400 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl Group | 2850-2960 | Medium |
| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong |
| N-H Bend | Amino | 1590-1650 | Medium |
| C=C Stretch | Benzene Ring | 1450-1600 | Medium-Variable |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210-1440 | Strong, Broad |
| C-Br Stretch | Bromo Group | 500-600 | Medium-Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.
For this compound, key features in the Raman spectrum would include:
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are typically strong and sharp in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire ring, is also a characteristic strong band, often seen near 1000 cm⁻¹.
C=O Stretching: The carbonyl stretch, which is very strong in the IR spectrum, is generally weaker in the Raman spectrum for carboxylic acids.
C-Br Stretching: The C-Br bond vibration is expected to be a strong and easily identifiable peak in the low-frequency region.
Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes of the methyl group will also be present.
Vibrational spectroscopy, through the combined use of IR and Raman techniques, provides a detailed picture of the functional groups and bonding within the this compound molecule. ias.ac.inresearchgate.netresearchgate.netias.ac.in
Interactive Table: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | Strong |
| Aliphatic C-H Stretch | Methyl Group | 2850-2960 | Medium |
| C=C Stretch | Benzene Ring | 1580-1620 | Strong |
| Ring Breathing | Benzene Ring | ~1000 | Strong |
| C-Br Stretch | Bromo Group | 500-600 | Strong |
X-ray Diffraction and Crystallographic Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of the diffraction pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.
Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information. By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that is directly related to the crystal's internal structure. Analysis of this pattern can yield the absolute configuration of the molecule, precise bond lengths, bond angles, and torsional angles.
Although a specific crystal structure for this compound is not available in open crystallographic databases, we can predict its likely crystallographic parameters based on similar substituted benzoic acids. rsc.orgacs.orgresearchgate.net It would be expected to crystallize in a common space group for organic molecules, such as P2₁/c or P-1.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 |
| Volume (ų) | 1000-1500 |
| Z (molecules/unit cell) | 4 |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. jst.go.jpresearchgate.net Instead of a single crystal, a fine powder of the material is used, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. PXRD is invaluable for:
Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to identify the compound.
Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms. aip.org
Lattice Parameter Refinement: Precisely determining the unit cell dimensions.
For this compound, a PXRD pattern would consist of a series of peaks (reflections) at specific diffraction angles (2θ), with intensities characteristic of its crystal structure. This pattern could be used for quality control and to study any potential polymorphism. icdd.comnih.gov
The solid-state structure of this compound will be dictated by a network of intermolecular forces that direct how the molecules pack together in the crystal lattice.
Hydrogen Bonding: This is expected to be the dominant intermolecular interaction. Carboxylic acids almost universally form strong, centrosymmetric dimers via a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. ucl.ac.ukacs.orgrsc.org Furthermore, the amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen of a neighboring molecule or potentially N-H···Br bonds. researchgate.netnih.gov These interactions link the primary carboxylic acid dimers into more extended one-, two-, or three-dimensional networks. rsc.org
Halogen Bonding: The bromine atom, with its electropositive σ-hole, could potentially act as a halogen bond donor, interacting with an electronegative atom like the oxygen of a carbonyl or carboxyl group on an adjacent molecule (Br···O).
Computational and Theoretical Chemistry Studies on 4 Amino 5 Bromo 2 Methylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive various molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.
DFT studies are instrumental in analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
For analogous compounds like 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are used to determine these properties. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as ionization energy, electron affinity, chemical potential, hardness, and electrophilicity can be calculated to predict the molecule's behavior in chemical reactions. researchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Benzoic Acid Derivative (Note: Data is representative of calculations performed on analogous compounds, not 4-Amino-5-bromo-2-methylbenzoic acid)
| Parameter | Definition | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.82 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.82 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.00 |
| Ionization Potential (I) | -EHOMO | 6.82 |
| Electron Affinity (A) | -ELUMO | 1.82 |
| Global Hardness (η) | (I - A) / 2 | 2.50 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.32 |
This table is generated based on data for 4-(carboxyamino)-benzoic acid to illustrate the types of parameters derived from DFT studies. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) provide highly accurate calculations of molecular energy and geometries. While computationally more intensive than DFT, they are often used as a benchmark for geometry optimization and energy calculations of smaller molecules or to validate DFT results. For instance, in studies of related compounds like 5-amino-2-chlorobenzoic acid, both ab initio HF and DFT methods have been used to calculate vibrational spectra and molecular properties. scirp.org
Molecules with rotatable bonds or functional groups capable of proton migration can exist in different conformations or tautomeric forms. Computational methods are essential for exploring the potential energy surface to identify the most stable structures.
For benzoic acid derivatives, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Furthermore, the presence of an amino group introduces the possibility of tautomerism, where a proton can transfer from the carboxylic acid's hydroxyl group to the amino group, forming a zwitterionic structure. DFT calculations can be used to determine the relative energies of different conformers and tautomers. For the related molecule 2-Amino-5-bromobenzoic acid, DFT studies have been employed to investigate its tautomeric forms and their relative stabilities. dergipark.org.tr Such an analysis for this compound would clarify its preferred geometric structure and how intramolecular interactions, such as hydrogen bonding between the amino and carboxyl groups, influence its conformation.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum chemical calculations typically focus on static, single-molecule systems (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions, particularly in a condensed phase or solution.
Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures and assign spectral features. DFT is commonly used to calculate vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
Theoretical vibrational spectra are typically calculated for the optimized molecular geometry. The computed frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. ijtsrd.com In studies of isomers like 2-amino-5-bromobenzoic acid and other derivatives, calculated FT-IR and FT-Raman spectra show good agreement with experimental data, aiding in the detailed assignment of vibrational modes. scirp.orgijtsrd.com Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. researchgate.net
Table 2: Example of Theoretical vs. Experimental Vibrational Frequencies for a Benzoic Acid Derivative (Note: Data is for the analogous compound 2-amino-5-bromobenzoic acid to illustrate the correlation)
| Vibrational Mode Assignment | Calculated Frequency (cm-1) | Experimental IR (cm-1) | Experimental Raman (cm-1) |
|---|---|---|---|
| C=O Stretch | 1672 | 1655 | 1652 |
This table is generated based on data for 2-amino-5-bromobenzoic acid to illustrate the comparison between theoretical and experimental data. ijtsrd.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential (colored red to yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. For aromatic systems like benzoic acid derivatives, MEP maps clearly show the negative potential around the electronegative oxygen atoms of the carboxylic group, identifying them as sites for electrophilic interaction. researchgate.net The distribution of potential across the aromatic ring is influenced by the electron-donating amino group and the electron-withdrawing bromine atom, providing a visual guide to the molecule's reactive behavior. researchgate.netresearchgate.net
Reaction Mechanism Studies and Transition State Analysis
Computational and theoretical chemistry provide powerful methodologies for elucidating the complex reaction mechanisms and characterizing the fleeting transition states of molecules like this compound. While specific, published computational studies focusing exclusively on the reaction dynamics of this particular compound are not extensively available, its reactivity can be predicted and analyzed based on well-established theoretical models for its constituent functional groups. Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of potential energy surfaces, the identification of intermediates, and the characterization of transition state structures and their associated activation energies.
The reactivity of this compound is primarily dictated by its three key functional moieties: the carboxylic acid group, the amino group, and the substituted aromatic ring. Computational studies would typically focus on reaction pathways involving these sites.
Reactions of the Carboxylic Acid Group: An Illustrative Example of Esterification
One of the most fundamental reactions of a benzoic acid derivative is Fischer esterification. A computational study of this reaction would model the acid-catalyzed reaction with an alcohol, such as methanol (B129727). The mechanism involves a series of proton transfers and nucleophilic attacks. DFT calculations would be employed to map the energy profile of this entire process.
The key steps analyzed would include:
Protonation of the Carbonyl Oxygen: The initial step involves the protonation of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.
Proton Transfer: An intramolecular or solvent-assisted proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyls.
Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.
Deprotonation: The final step is the deprotonation of the ester to yield the final product.
For each step, a transition state (TS) structure would be located and its energy calculated. The transition state represents the maximum energy point along the reaction coordinate between an intermediate and the next. Analysis of the transition state's geometry reveals which bonds are being formed and which are being broken. The calculated activation energy (ΔG‡) determines the rate of each step.
Below is an interactive table illustrating the type of data that would be generated from a DFT study on the Fischer esterification of this compound with methanol.
| Step | Species | Description | Relative Energy (kcal/mol) | Key Transition State Bond Distances |
| 1 | Reactants + H⁺ | Starting materials | 0.0 | - |
| 2 | TS1 | Transition state for nucleophilic attack of methanol | ΔG‡₁ | C-O (carbonyl) bond elongating; C-O (methanol) bond forming |
| 3 | Intermediate 1 | Tetrahedral intermediate | ΔG₁ | Fully formed C-O bonds in tetrahedral geometry |
| 4 | TS2 | Transition state for proton transfer | ΔG‡₂ | O-H bonds partially formed and broken |
| 5 | Intermediate 2 | Protonated tetrahedral intermediate | ΔG₂ | Water moiety prepared as a leaving group |
| 6 | TS3 | Transition state for water elimination | ΔG‡₃ | C-OH₂ bond elongating; C=O double bond reforming |
| 7 | Products + H₂O | Methyl ester product | ΔG_rxn | - |
Note: The energy values and specific bond distances are illustrative and represent the typical outputs of a computational chemistry study.
Reactions of the Amino Group: The Sandmeyer Reaction Pathway
The primary aromatic amino group on this compound makes it a prime candidate for the Sandmeyer reaction, which allows for the replacement of the amino group with a wide variety of substituents (e.g., halides, cyano group). This reaction proceeds via a diazonium salt intermediate and involves a radical-nucleophilic aromatic substitution mechanism. byjus.comwikipedia.org
A computational investigation into this pathway would analyze two main stages:
Diazotization: The conversion of the amino group to a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). numberanalytics.com
Copper(I)-Catalyzed Substitution: The displacement of the diazonium group. This is believed to occur via a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orglscollege.ac.in This transfer generates an aryl radical and nitrogen gas, which then reacts with the copper(II) species to form the final product and regenerate the Cu(I) catalyst. wikipedia.org
Transition state analysis would be crucial for understanding the electron transfer step and the subsequent radical reactions. Calculations would focus on the energy barriers for the formation of the aryl radical and the transfer of the substituent from the copper complex to the aromatic ring.
The following interactive table shows hypothetical data from a DFT analysis of a Sandmeyer bromination reaction, replacing the amino group with a second bromine atom.
| Step | Species | Description | Relative Energy (kcal/mol) | Key Observations from Analysis |
| 1 | Aryl Diazonium Salt + Cu(I)Br | Reactants | 0.0 | Stable diazonium salt intermediate |
| 2 | TS1 | Transition state for single-electron transfer | ΔG‡₁ | Elongation of the C-N bond; partial charge transfer from Cu to diazonium |
| 3 | Aryl Radical + N₂ + Cu(II)Br | Radical intermediate formation | ΔG₁ | Spontaneous loss of stable N₂ gas is a strong driving force |
| 4 | TS2 | Transition state for bromine transfer to aryl radical | ΔG‡₂ | Formation of a new C-Br bond; breaking of the Cu-Br bond |
| 5 | Product + Cu(I) | Final aromatic product and regenerated catalyst | ΔG_rxn | Formation of the stable dibromo-methylbenzoic acid |
Note: The energy values are illustrative and represent the typical outputs of a computational chemistry study on a radical-mediated reaction.
Through such computational studies, a detailed, step-by-step understanding of reaction feasibility, rates, and potential side products can be achieved, providing invaluable insight that complements experimental synthesis.
Applications of 4 Amino 5 Bromo 2 Methylbenzoic Acid in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis
The distinct functional groups of 4-amino-5-bromo-2-methylbenzoic acid serve as handles for a wide array of chemical transformations. The amino group can act as a nucleophile or be converted into a diazonium salt, the carboxylic acid group can undergo esterification or amidation, and the bromo substituent is ideal for cross-coupling reactions. This multi-functionality allows it to be a key component in the synthesis of intricate organic molecules.
The structure of this compound is well-suited for the construction of heterocyclic rings, which are core components of many biologically active compounds. The presence of both an amino group and a carboxylic acid group allows for intramolecular cyclization reactions to form lactams. Furthermore, the amino group is a key nucleophile in condensation reactions with various electrophiles to build larger heterocyclic systems. frontiersin.org By analogy with related bromo-methylbenzoic acid derivatives, which are used to synthesize oxadiazoles (B1248032) and thiadiazoles through multi-step methodologies involving coupling reactions, this compound could serve as a precursor to a diverse range of N-containing and O/S-containing heterocycles. chemicalbook.com The bromine atom also provides a reactive site for post-cyclization modifications via transition metal-catalyzed cross-coupling reactions, enabling the introduction of additional complexity and diversity to the heterocyclic scaffold. chemicalbook.com
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocycle Class | Key Reaction Type | Functional Group(s) Involved |
|---|---|---|
| Benzoxazinones | Intramolecular Cyclization | Amino and Carboxylic Acid |
| Quinazolinones | Condensation / Cyclization | Amino and Carboxylic Acid |
| Acridones | Cyclocondensation | Amino and Carboxylic Acid |
| Fused Pyridines | Multicomponent Reactions | Amino Group |
| Substituted Oxadiazoles | Multi-step Synthesis | Carboxylic Acid / Bromine |
Substituted benzoic acids are fundamental intermediates in the pharmaceutical and agrochemical industries. ontosight.aiechemi.com The specific substitution pattern of this compound makes it an attractive starting material for creating novel active ingredients. For instance, structurally similar compounds like 4-bromo-2-methylbenzoic acid are used as starting materials for synthesizing intermediates for products like the agrochemical Fluralaner. google.com The presence of the amino group offers a site for building amide linkages, common in many drug molecules, while the bromine atom can be utilized in key bond-forming reactions like Suzuki or Buchwald-Hartwig couplings to construct complex biaryl structures. chemicalbook.com These features position the compound as a valuable intermediate for developing new therapeutic agents and crop protection chemicals. ontosight.ai
Role in Ligand Chemistry and Organometallic Catalysis
The amino group in this compound allows for its derivatization into Schiff bases, an important class of ligands in coordination chemistry. researchgate.net Reaction of the amino group with various aldehydes can produce imine-containing ligands. These Schiff base ligands, featuring the substituted benzoic acid backbone, can coordinate with a variety of metal ions to form stable organometallic complexes. researchgate.net The electronic properties of these ligands, and consequently the catalytic activity of the resulting metal complexes, can be finely tuned by the electronic effects of the bromo and methyl substituents on the aromatic ring. Such complexes have potential applications in organometallic catalysis, for example, in transfer hydrogenation or cross-coupling reactions, where the ligand structure is crucial for determining the efficiency and selectivity of the catalyst. acs.org
Contributions to Materials Science and Functional Materials Development (e.g., Electrochemical Applications)
In the field of materials science, organic molecules with well-defined electronic properties are of great interest. Schiff bases derived from aminobenzoic acid derivatives have been studied for their electrochemical properties. researchgate.net By converting this compound into a Schiff base, a redox-active molecule can be synthesized. The electrochemical behavior of such a compound, studied through techniques like cyclic voltammetry, would reveal its potential for applications in sensors, electro-optic materials, or as a component in functional polymers. researchgate.net The presence of the heavy bromine atom can influence the electronic energy levels and intermolecular interactions, potentially leading to materials with unique photophysical or conductive properties. Furthermore, related bromo-methylbenzoic acids have been used to create mesogen-jacketed liquid crystalline polymers, indicating that this compound could also serve as a monomer for the synthesis of novel functional polymers. chemicalbook.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Fluralaner |
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-Amino-5-bromo-2-methylbenzoic acid via bromination of its precursor?
- Methodological Answer : The synthesis typically involves regioselective bromination of 4-amino-2-methylbenzoic acid. Electrophilic bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C ensures selective substitution at the 5-position. Reaction monitoring via TLC and quenching with aqueous NaHSO₃ minimizes over-bromination. Purification via recrystallization in ethanol/water yields >95% purity. Positional selectivity is confirmed by comparing -NMR shifts with brominated isomers listed in reagent catalogs (e.g., ) .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity.
- NMR : -NMR (DMSO-d6) should show characteristic peaks: δ 6.7 (s, H-3), δ 2.3 (s, CH₃), and δ 12.1 (broad, COOH). -NMR confirms the bromine’s electronic effects on adjacent carbons.
- Mass Spectrometry : ESI-MS ([M-H]⁻) should match the theoretical m/z (259.99 for C₈H₇BrNO₂).
- X-ray Crystallography : If single crystals are obtained, SHELX software () refines the structure, validating bond lengths and angles .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for brominated benzoic acid derivatives be resolved?
- Methodological Answer : Discrepancies in -NMR or IR spectra often arise from tautomerism or solvent effects. To resolve these:
- Perform variable-temperature NMR to detect dynamic processes.
- Validate molecular geometry using DFT calculations (e.g., B3LYP/6-31G* in ), which predict optimized structures and vibrational frequencies.
- Cross-reference with crystallographic data from SHELXL-refined structures () to confirm substituent positions .
Q. What experimental strategies optimize the reactivity of the amino and bromo groups in multi-step functionalization?
- Methodological Answer :
- Amino Group Protection : Acetylation (Ac₂O, pyridine) prevents undesired side reactions during bromine substitution. Deprotection with HCl/EtOH restores reactivity for subsequent couplings.
- Bromo Group Utilization : Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid) introduces aryl groups. For SNAr reactions, activate the bromine with electron-withdrawing substituents (e.g., nitro groups) to enhance leaving-group ability.
- Kinetic Studies : Monitor reaction progress using in-situ IR or HPLC to identify intermediates and optimize conditions (e.g., ) .
Q. How can computational methods predict the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples under N₂ at 10°C/min to identify decomposition onset temperatures.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and transition states for decarboxylation or debromination pathways ().
- Molecular Dynamics Simulations : Simulate thermal degradation in silico to predict fragmentation patterns, validated by GC-MS data post-TGA .
Research Design & Data Analysis
Q. How to design experiments for studying the compound’s role as a building block in heterocyclic synthesis?
- Methodological Answer :
- Cyclization Reactions : React with thiourea (H₂NCSNH₂) in acidic conditions to form benzothiazole derivatives. Monitor ring closure via -NMR.
- Photocatalytic Applications : Use Ru(bpy)₃²⁺ as a catalyst under blue light to couple with alkenes, forming fused bicyclic structures. Analyze regioselectivity via NOESY.
- Biological Probes : Label the amino group with fluorescein isothiocyanate (FITC) for tracking cellular uptake via fluorescence microscopy (e.g., ) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water or THF/hexane) to slow crystallization.
- Additives : Introduce co-formers like caffeine to form co-crystals, improving lattice stability.
- Cryo-Crystallography : Flash-cool crystals to 100 K to reduce thermal motion. Refine data using SHELXL (), focusing on hydrogen-bonding networks between -COOH and -NH₂ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
